DL-Cysteine
Description
Stereoisomeric Forms and Biological Relevance of Cysteine
Cysteine is a semi-essential amino acid, meaning that while it can be synthesized by the human body, dietary intake may be necessary under certain conditions. ontosight.ai It is unique among the 20 standard amino acids due to the presence of a thiol group (-SH) in its side chain. ijpcbs.com This functional group is highly reactive and is central to many of cysteine's biological functions. ijpcbs.comwikipedia.org Cysteine exists in two mirror-image forms, or stereoisomers: L-cysteine and D-cysteine. wikipedia.org The "L" and "D" designations refer to the spatial arrangement of the atoms around the chiral center of the molecule. libretexts.org
L-cysteine is the form that is incorporated into proteins during the process of translation and is therefore considered a proteinogenic amino acid. wikipedia.orgmikronaehrstoffcoach.com It is encoded by the codons UGU and UGC on messenger RNA (mRNA). wikipedia.org As a building block of proteins, L-cysteine is fundamental to the structure, function, and regulation of tissues and organs. patsnap.com Beyond its structural role, L-cysteine is a precursor to several other important biomolecules. patsnap.com
In contrast to the well-established role of L-cysteine in protein synthesis, D-cysteine is not incorporated into proteins but has been identified as an important signaling molecule in the mammalian central nervous system. wikipedia.orgpnas.orgnih.gov Research has shown that endogenous D-cysteine is present in the mammalian brain and plays a role in regulating the proliferation of neural progenitor cells. pnas.orgaseanjournalofpsychiatry.orgbiorxiv.org Its levels are particularly enriched in the embryonic brain compared to the adult brain. nih.govbiorxiv.org Studies suggest that D-cysteine's signaling effects are distinct from those of L-cysteine. nih.govaseanjournalofpsychiatry.org
General Biological Functions of Cysteine
Cysteine, in its various forms, participates in a wide array of crucial biological processes. ontosight.ainumberanalytics.com Its unique sulfur-containing side chain endows it with chemical properties that are central to its diverse functions. ontosight.aibbk.ac.uk
L-cysteine is a vital component in the synthesis of proteins, where it not only contributes to the primary amino acid sequence but also plays a critical role in establishing the final three-dimensional structure of the protein. patsnap.comnumberanalytics.comontosight.ai
The thiol group of a cysteine residue can undergo an oxidation reaction with another cysteine residue to form a covalent bond known as a disulfide bond or disulfide bridge. creative-proteomics.comfrontiersin.orgfrontiersin.org This process, which forms a cystine residue, is a key post-translational modification. ijpcbs.combbk.ac.uk These bonds can form between two cysteine residues within the same polypeptide chain (intramolecular) or between two different polypeptide chains (intermolecular). frontiersin.orgfrontiersin.org Disulfide bonds are crucial for the stability of many proteins, particularly those that are secreted from the cell into the more oxidizing extracellular environment. wikipedia.orgcreative-proteomics.com
Disulfide bonds act as molecular staples, creating rigid connections that help to lock a protein into its correct three-dimensional, or tertiary, structure. ijpcbs.comcreative-proteomics.com This stabilization is essential for the protein's function. bbk.ac.ukcreative-proteomics.com By linking different parts of the polypeptide chain, disulfide bridges play a critical role in the protein folding process, guiding the protein to its final, biologically active conformation. creative-proteomics.comnih.gov The proper formation of these bonds is often catalyzed by enzymes such as protein disulfide isomerases. wikipedia.orgnih.gov The stability conferred by disulfide bonds also provides resistance to proteolytic enzymes. wikipedia.org
| Feature | L-Cysteine | D-Cysteine |
| Primary Role | Proteinogenic Amino Acid | Signaling Molecule |
| Incorporation into Proteins | Yes | No |
| Key Function | Building block of proteins, formation of disulfide bonds | Regulation of neural progenitor cell dynamics |
| Codons | UGU, UGC | Not applicable |
| Location of Action | Throughout the body in proteins | Primarily in the central nervous system |
Role in Protein Synthesis and Structure Stabilization
Cysteine in Catalytic Residues of Enzymes
The reactivity of the cysteine residue makes it a frequent participant in the active sites of a diverse range of enzymes, where it directly engages in the catalytic process. mdpi.comnih.gov Enzymes that utilize a cysteine residue for catalysis are broadly categorized as cysteine proteases, but the role of cysteine extends to other enzyme classes as well, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. mdpi.comresearchgate.net
The catalytic mechanism often involves the thiol group of cysteine acting as a nucleophile. libretexts.orgebi.ac.uk In many cysteine-dependent enzymes, the active site features a catalytic dyad or triad, which typically includes a histidine residue and sometimes an aspartic acid or asparagine residue. libretexts.orgebi.ac.uk The basic side chain of the adjacent amino acid, usually histidine, deprotonates the cysteine's thiol group, rendering it a more potent nucleophile. libretexts.orgwikipedia.org This activated thiolate anion then attacks the substrate, leading to the formation of a covalent intermediate. mdpi.comwikipedia.org The reaction is subsequently resolved, often through hydrolysis, releasing the product and regenerating the enzyme for another catalytic cycle. mdpi.com
The pKa of the cysteine thiol group is approximately 8.5, meaning that at physiological pH, only a small fraction is ionized. mdpi.com However, the microenvironment of the enzyme's active site can lower this pKa, increasing the concentration of the more reactive thiolate form. nih.gov The redox-active nature of cysteine is also crucial for the function of many enzymes. researchgate.netnih.gov The thiol group can be easily oxidized to form disulfide bonds or other oxidized species like sulfenic, sulfinic, and sulfonic acids, which can modulate enzyme activity. nih.govnih.gov This redox sensitivity allows for the regulation of enzyme function in response to cellular redox state changes. nih.gov
| Enzyme Class | Role of Catalytic Cysteine | Example Enzymes |
| Cysteine Proteases | Acts as a nucleophile to hydrolyze peptide bonds. libretexts.orgwikipedia.org | Papain, Caspases, Cathepsins libretexts.orgwikipedia.org |
| Oxidoreductases | Participates in redox reactions, often involving the formation and reduction of disulfide bonds. researchgate.netnih.gov | Thioredoxin Reductase, Peroxiredoxin mdpi.comnih.gov |
| Transferases | The nucleophilic cysteine is advantageous for the catalysis of transfer reactions. researchgate.netnih.gov | Mercaptopyruvate Sulfurtransferase, Thiosulfate (B1220275) Sulfurtransferase nih.gov |
| Phosphatases | A cysteine residue can act as a nucleophile in the dephosphorylation reaction. mdpi.comnih.gov | Protein Tyrosine Phosphatases nih.gov |
Precursor for Key Biological Molecules
Cysteine serves as a critical precursor for the synthesis of several vital biological molecules that play fundamental roles in cellular metabolism, signaling, and defense. nih.govmdpi.com
Glutathione (B108866) (GSH) Synthesis and Redox Homeostasis
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant. nih.govbiorxiv.org The synthesis of GSH is a two-step enzymatic process, and the availability of cysteine is the rate-limiting factor. nih.govscbt.com The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine. biorxiv.org The second step, catalyzed by glutathione synthetase (GSS), adds glycine to complete the tripeptide. biorxiv.org
GSH plays a central role in maintaining cellular redox homeostasis by neutralizing reactive oxygen species (ROS) and regenerating other antioxidants. mdpi.com The thiol group of the cysteine residue in GSH is the active component, readily donating a reducing equivalent to unstable molecules like ROS. In this process, GSH itself becomes oxidized to glutathione disulfide (GSSG). The ratio of GSH to GSSG is a key indicator of cellular oxidative stress.
Hydrogen Sulfide (B99878) (H₂S) Production and Signaling
Hydrogen sulfide (H₂S) is a gaseous signaling molecule, or "gasotransmitter," that is involved in a multitude of physiological processes. nih.govmdpi.com In mammals, H₂S is endogenously produced from L-cysteine through the action of two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govmdpi.com A third enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), also contributes to H₂S production. mdpi.com
H₂S signaling is primarily mediated through a post-translational modification called persulfidation, where a thiol group of a cysteine residue in a target protein is converted to a persulfide group (-SSH). mdpi.comoup.com This modification can alter the protein's function, localization, or stability, thereby modulating various cellular pathways. oup.com The production and signaling of H₂S are tightly linked to cysteine metabolism, highlighting another critical role for this amino acid. oup.com
Taurine (B1682933) Biosynthesis
Taurine is an abundant amino sulfonic acid with diverse physiological functions, including osmoregulation, bile acid conjugation, and neuromodulation. uanl.mx The primary pathway for taurine biosynthesis in mammals involves the oxidation of cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). uanl.mxresearchgate.netresearchgate.net Cysteine sulfinic acid is then decarboxylated to hypotaurine (B1206854) by cysteine sulfinic acid decarboxylase (CSD), also known as sulfinoalanine decarboxylase. uanl.mxresearchgate.net Finally, hypotaurine is oxidized to taurine, a reaction that may occur non-enzymatically. uanl.mxnih.gov
The activity of CDO is highly dependent on the intracellular concentration of cysteine, suggesting that cysteine availability is a key regulatory point in taurine synthesis. researchgate.netphysiology.org
Coenzyme A (CoA) Synthesis
Coenzyme A (CoA) is an essential cofactor in numerous metabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. atamanchemicals.comwikipedia.org Its primary function is to carry and transfer acyl groups. wikipedia.org The biosynthesis of CoA is a five-step process that requires pantothenate (vitamin B5), ATP, and cysteine. atamanchemicals.comwikipedia.orgyoutube.com
In the second step of the pathway, a cysteine molecule is added to 4'-phosphopantothenate by the enzyme phosphopantothenoylcysteine synthetase (PPCS). atamanchemicals.comwikipedia.org This is followed by a decarboxylation step, catalyzed by phosphopantothenoylcysteine decarboxylase (PPC-DC), which removes the carboxyl group from the cysteine residue. wikipedia.org Thus, cysteine is an indispensable building block for the synthesis of this vital metabolic cofactor. sigmaaldrich.com
Iron-Sulfur (Fe/S) Cluster Formation
Iron-sulfur (Fe/S) clusters are ancient and ubiquitous prosthetic groups found in a wide variety of proteins involved in electron transfer, metabolic catalysis, and sensing. wikipedia.orgjmb.or.kr The biosynthesis of these clusters is a complex process that requires dedicated protein machineries. wikipedia.orgmdpi.com
A key step in this process is the mobilization of sulfur from cysteine. nih.govnih.gov Cysteine desulfurases, such as IscS in the ISC (iron-sulfur cluster) machinery and NifS in the NIF (nitrogen fixation) system, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the removal of the sulfur atom from L-cysteine. wikipedia.orgmdpi.com The sulfur is transferred as a persulfide intermediate on a conserved cysteine residue of the desulfurase enzyme. mdpi.comnih.gov This persulfide then serves as the sulfur donor for the assembly of the Fe/S cluster on scaffold proteins before being transferred to the final apoprotein. wikipedia.orgjmb.or.kr
| Precursor Role of Cysteine | Key Product | Enzymes Involved | Biological Significance |
| Glutathione Synthesis | Glutathione (GSH) | Glutamate-cysteine ligase (GCL), Glutathione synthetase (GSS) biorxiv.org | Major intracellular antioxidant, redox homeostasis. nih.govmdpi.com |
| Hydrogen Sulfide Production | Hydrogen Sulfide (H₂S) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), 3-Mercaptopyruvate sulfurtransferase (3-MST) nih.govmdpi.com | Gasotransmitter, signaling through persulfidation. mdpi.comoup.com |
| Taurine Biosynthesis | Taurine | Cysteine dioxygenase (CDO), Cysteine sulfinic acid decarboxylase (CSD) uanl.mxresearchgate.netresearchgate.net | Osmoregulation, bile acid conjugation, neuromodulation. uanl.mx |
| Coenzyme A Synthesis | Coenzyme A (CoA) | Phosphopantothenoylcysteine synthetase (PPCS), Phosphopantothenoylcysteine decarboxylase (PPC-DC) atamanchemicals.comwikipedia.org | Essential cofactor in metabolism, acyl group transfer. atamanchemicals.comwikipedia.org |
| Iron-Sulfur Cluster Formation | Iron-Sulfur (Fe/S) Clusters | Cysteine desulfurases (e.g., IscS, NifS) wikipedia.orgmdpi.com | Prosthetic groups for proteins in electron transfer and catalysis. wikipedia.orgjmb.or.kr |
Biotin (B1667282) and Thiamine (B1217682) Metabolism
DL-Cysteine, a racemic mixture of L-Cysteine and D-Cysteine, contributes to the metabolism of biotin (Vitamin B7) and thiamine (Vitamin B1) primarily through its L-isomer. L-Cysteine serves as the principal sulfur donor for the biosynthesis of these vital cofactors. mdpi.comnih.gov The metabolic pathways for thiamine and biotin are highly specific and utilize the L-enantiomer of cysteine. mdpi.compnas.org
The process of integrating sulfur from L-cysteine into these molecules is a complex, enzyme-mediated relay system. mdpi.com Cysteine desulfurase enzymes are central to this process; they catalyze the removal of sulfur from L-cysteine, converting it to L-alanine and forming a persulfide intermediate on the enzyme itself. mdpi.com This reactive sulfur is then transferred to various acceptor proteins for its ultimate incorporation into thio-cofactors like thiamine and biotin. mdpi.com
In the biosynthesis of thiamine, the sulfur atom from cysteine is transferred to a specific peptide known as ThiS, resulting in the formation of a carboxy-terminal thiocarboxylate. nih.gov This sulfur transfer is an intricate process that involves three distinct enzymes. nih.gov For biotin synthesis, the immediate sulfur donor is an iron-sulfur cluster within the enzyme biotin synthase. nih.gov The formation of the carbon-sulfur bonds in biotin proceeds through radical intermediates, which are generated by the reductive cleavage of S-adenosylmethionine by the enzyme's iron-sulfur cluster. nih.gov
While L-Cysteine is the direct precursor in these pathways, the D-cysteine component of the this compound mixture has been identified as a signaling molecule in the mammalian nervous system, indicating distinct biological roles for the two enantiomers. pnas.orgwikipedia.org
This compound in Comparative Physicochemical Analysis
This compound is a sulfur-containing, non-essential amino acid. chemicalbook.comnih.gov As a racemic mixture, it contains equal amounts of the left-handed (L) and right-handed (D) enantiomers. sigmaaldrich.com This composition results in properties that can differ from its optically active counterparts. The defining characteristic of a racemate is its lack of optical activity; this compound does not rotate plane-polarized light, whereas L-cysteine and D-cysteine do so in equal but opposite directions. wikipedia.org
The physicochemical properties of this compound have been well-documented. It typically presents as a white to off-white crystalline powder. chemicalbook.comfishersci.se Its solubility profile shows it is partly soluble in water, soluble in 1 N HCl, ethanol, and acetic acid, but insoluble in acetone. chemicalbook.comfishersci.ca Other sources note its insolubility in ether, benzene, and carbon tetrachloride. fishersci.se The melting point of this compound is consistently reported as 225 °C, at which point it decomposes. chemicalbook.comstenutz.eusigmaaldrich.com
A comparative analysis highlights the similarities and differences between this compound and its individual enantiomers. While fundamental properties like molecular formula and weight are identical, properties influenced by the crystalline structure and intermolecular interactions, such as melting point and solubility, can vary between a racemate and its pure enantiomers.
Table 1: Comparative Physicochemical Properties
| Property | This compound | L-Cysteine | D-Cysteine |
|---|---|---|---|
| CAS Number | 3374-22-9 chemicalbook.com | 52-90-4 wikipedia.org | 921-01-7 wikipedia.org |
| Molecular Formula | C₃H₇NO₂S chemicalbook.com | C₃H₇NO₂S wikipedia.org | C₃H₇NO₂S |
| Molecular Weight | 121.16 g/mol chemicalbook.comsigmaaldrich.com | 121.16 g/mol wikipedia.org | 121.16 g/mol |
| Appearance | White to off-white powder chemicalbook.comfishersci.se | White crystalline powder | White crystalline powder |
| Melting Point | 225 °C (decomposes) chemicalbook.comstenutz.eu | 240 °C (decomposes) | 226-229 °C (decomposes) |
| Water Solubility | Partly soluble chemicalbook.comfishersci.ca | 277 g/L (at 25 °C) wikipedia.org | Data not readily available |
| Optical Rotation ([α]D) | 0° (optically inactive) | +9.4° (H₂O) wikipedia.org | -9.4° (H₂O) |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetaldehyde |
| Biotin |
| Cystine |
| D-Cysteine |
| This compound |
| DL-Cystine |
| Glutamic acid |
| Glutathione |
| Glycine |
| L-Alanine |
| L-Cysteine |
| Methionine |
| S-adenosylmethionine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S | |
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Molecular Formula |
C3H7NO2S | |
| Record name | cysteine | |
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| URL | https://en.wikipedia.org/wiki/Cysteine | |
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Related CAS |
62488-11-3, 7048-04-6 (Hydrochloride) | |
| Record name | Poly-L-cysteine | |
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| Record name | Cysteine [INN] | |
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DSSTOX Substance ID |
DTXSID8022876 | |
| Record name | L-Cysteine | |
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Molecular Weight |
121.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |
| Record name | Cysteine | |
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Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |
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| Record name | CYSTEINE | |
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Vapor Pressure |
0.00000207 [mmHg] | |
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Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-90-4 | |
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| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
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| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
260 °C decomposes, 220 °C | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Mechanisms
Cysteine Catabolism and Degradation Pathways
L-Cysteine Degradation Enzymes
Cellular mechanisms exist to regulate L-cysteine levels, including pathways for its degradation. Several enzymes have been identified that catalyze the breakdown of L-cysteine into pyruvate, ammonia (B1221849), and hydrogen sulfide (B99878).
Tryptophanase (TnaA) : Primarily known for tryptophan degradation, tryptophanase also exhibits L-cysteine desulfhydrase (CD) activity in Escherichia coli nih.govnih.gov. Its synthesis is induced by L-cysteine, suggesting a role in regulating intracellular cysteine levels nih.gov.
Cystathionine (B15957) β-lyase (CBL) : Encoded by the metC gene in E. coli, CBL is another enzyme identified to catalyze L-cysteine degradation nih.govnih.gov. While its primary role is in cystathionine metabolism, it contributes to L-cysteine breakdown nih.gov.
O-acetylserine sulfhydrylase-A (OASS-A) and O-acetylserine sulfhydrylase-B (OASS-B) : These enzymes, involved in cysteine biosynthesis, have also been found to possess L-cysteine desulfhydrase activity in E. coli nih.govmdpi.com.
MalY protein : This protein, also known as bifunctional β-cystathionase, has been identified as having L-cysteine desulfhydrase activity in E. coli nih.govmdpi.com.
Cysteine desulfidase (CyuA/YhaM) : Identified in E. coli, this enzyme is responsible for decomposing L-cysteine into hydrogen sulfide, pyruvate, and ammonium (B1175870), and its expression is inducible by L-cysteine, making it a target for metabolic engineering to enhance L-cysteine production mdpi.com.
Disrupting the genes encoding these degradation enzymes can lead to increased intracellular L-cysteine accumulation, which is a strategy employed in metabolic engineering for enhanced production nih.gov.
Cysteine Transport Mechanisms
The intricate regulation of intracellular cysteine concentration is vital for cellular function and survival. Cells employ specific transport systems to manage the uptake and export of cysteine and its oxidized form, cystine.
Intracellular Cysteine Concentration Regulation and Cytotoxicity
Intracellular L-cysteine concentrations are tightly controlled because even low levels can be cytotoxic mdpi.comnih.gov. High concentrations of L-cysteine can lead to growth inhibition in microorganisms mdpi.com. This cytotoxicity is attributed to cysteine's ability to promote the formation of reactive oxygen species and competitively inhibit key metabolic enzymes nih.gov. To mitigate these effects, cells possess exporter proteins to remove excess cysteine from the cytoplasm mdpi.comnih.gov.
Cysteine Exporter Proteins
YdeD : Identified in E. coli, YdeD is considered a primary facilitator involved in the export of L-cysteine from the cytoplasm mdpi.com. Its overexpression has been shown to enhance L-cysteine secretion, preventing cytoplasmic accumulation and improving cell growth mdpi.com.
YfiK : Overexpression of YfiK has also been reported to enhance L-cysteine secretion mdpi.com.
AcrD, AcrEF, Bcr, CusA, EmrAB, EmrKY, YbjYZ, and YojIH : These putative drug transporter genes in E. coli have been analyzed for their effects on L-cysteine export. Overexpression of several of these genes, including bcr, reversed growth inhibition in E. coli cells with disrupted cysteine degradation pathways, suggesting their role in L-cysteine export and overproduction asm.org. The multidrug transporter Bcr, belonging to the major facilitator family, has been identified as an effective exporter of L-cysteine asm.org.
AlaE : In E. coli, the Lrp transcription factor induces AlaE, an export protein that pumps cysteine out of the cell, helping to manage intracellular cysteine levels nih.gov.
L-Cystine Uptake Systems
L-cystine, the disulfide-linked dimer of L-cysteine, is often taken up by cells as a sulfur source and is rapidly reduced to L-cysteine intracellularly. Several transport systems facilitate this process:
Symporters :
YdjN : In E. coli, YdjN is identified as a symporter involved in L-cystine uptake. It is a low-affinity transporter (Km = 1.1 μM) primarily used for nutrient uptake nih.govnih.gov.
YhcL : In Bacillus subtilis, YhcL is a symporter that mediates L-cystine uptake with a high affinity (Km = 0.6 μM) and appears to be more specific for L-cystine, although it can transport other sulfur compounds asm.org.
System xc− : This heterodimeric antiporter, composed of SLC7A11 (xCT) and SLC3A2 (4F2hc), is a major system for L-cystine uptake in mammalian cells. It exchanges intracellular glutamate (B1630785) for extracellular cystine, which is then reduced to cysteine for glutathione (B108866) synthesis spandidos-publications.comnih.govpnas.org.
ABC Transporters :
FliY-YecSC : In E. coli, FliY-YecSC is an ATP-binding cassette (ABC) transporter that imports L-cystine. It functions cooperatively with the exporter YdeD to prevent oxidative stress nih.govnih.gov. It exhibits high affinity for L-cystine (Km = 110 nM) nih.govnih.gov.
YtmJKLMN : In B. subtilis, YtmJKLMN is an ABC transporter involved in L-cystine uptake, characterized by a lower affinity (Km = 2.5 μM) compared to YhcL. Its expression is regulated by sulfur availability asm.org.
YckKJI : Another ABC transporter identified in B. subtilis that mediates L-cystine uptake asm.org.
The expression of some of these transporters, like YtmJKLMN in B. subtilis, is regulated in response to sulfur availability asm.org. In E. coli, the hydrogen peroxide-inducible L-cystine/L-cysteine shuttle system, involving YdeD and YecSC, plays a role in detoxification nih.govnih.gov.
DL-Cysteine as a Precursor in Biotechnological Production of L-Cysteine
The traditional method of L-cysteine production through the hydrolysis of animal keratin (B1170402) is associated with environmental concerns and low yields nih.govencyclopedia.pubmdpi.com. Biotechnological approaches, particularly enzymatic biotransformation and fermentation, have emerged as more sustainable alternatives nih.govencyclopedia.pubmdpi.com. This compound, or its intermediate DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC), serves as a crucial precursor in these processes.
Enzymatic Biotransformation of DL-ATC : Since the 1980s, microorganisms, notably from the Pseudomonas genus, have been utilized for the asymmetric whole-cell biocatalysis of DL-ATC to produce L-cysteine mdpi.comnih.govencyclopedia.pubmdpi.comnih.govnih.govasm.orgsemanticscholar.orggoogle.com. This process typically involves a three-step enzymatic conversion:
Isomerization : DL-ATC is isomerized to L-ATC by ATC racemase mdpi.comencyclopedia.pubmdpi.com.
Hydrolysis : L-ATC is hydrolyzed to S-carbamyl-L-cysteine (SCC) by L-ATC hydrolase mdpi.comencyclopedia.pubmdpi.com.
Cleavage : SCC is cleaved into L-cysteine, CO2, and ammonia by S-carbamyl-L-cysteine amidohydrolase mdpi.comencyclopedia.pubmdpi.com.
This method has been industrialized, with Pseudomonas thiazolinophilum being one of the early strains identified for this conversion nih.govnih.govasm.orgtandfonline.com. While this enzymatic conversion offers advantages like high molar yield and lower energy requirements, challenges such as product inhibition by L-cysteine can limit its efficiency researchgate.net.
Fermentative Production : Metabolic engineering of microorganisms like E. coli and Corynebacterium glutamicum has also been employed for direct L-cysteine fermentation from renewable resources like glucose mdpi.comnih.govmdpi.comresearchgate.net. Strategies for enhancing fermentative production include:
Enhancing the L-cysteine biosynthetic pathway, for example, by engineering feedback inhibition-insensitive serine acetyltransferase (SAT) nih.govmdpi.comnih.govgoogle.comresearchgate.net.
Weakening L-cysteine degradation pathways by disrupting genes encoding cysteine desulfhydrases nih.govmdpi.comresearchgate.net.
Exploiting L-cysteine export systems to prevent intracellular accumulation and associated cytotoxicity mdpi.comasm.orgresearchgate.net.
The direct fermentative production of L-cysteine from glucose, combined with these metabolic engineering strategies, represents a significant advancement over traditional methods mdpi.comnih.govmdpi.com.
Compound Name Table
| Compound Name | Abbreviation |
|---|---|
| This compound | DL-Cys |
| L-Cysteine | L-Cys |
| L-Cystine | L-CysS |
| DL-2-amino-Δ2-thiazoline-4-carboxylic acid | DL-ATC |
| L-2-amino-Δ2-thiazoline-4-carboxylic acid | L-ATC |
| S-carbamyl-L-cysteine | SCC |
| N-carbamoyl-L-cysteine | L-NCC |
| O-acetyl-L-serine | OAS |
| Serine acetyltransferase | SAT |
| O-acetylserine sulfhydrylase | OASS |
| Tryptophanase | TnaA |
| Cystathionine β-lyase | CBL |
| Cysteine desulfhydrase | CD |
| Cysteine desulfidase | CyuA/YhaM |
| Glutathione | GSH |
| Oxidized Glutathione | GSSG |
| γ-glutamyl cysteine | γ-GC |
| 4F2hc | - |
| xCT | - |
| YdeD | - |
| YfiK | - |
| YdjN | - |
| FliY | - |
| YecSC | - |
| YhcL | - |
| YtmJKLMN | - |
| YckKJI | - |
| AlaE | - |
| AcrD | - |
| AcrEF | - |
| Bcr | - |
| CusA | - |
| EmrAB | - |
| EmrKY | - |
| YbjYZ | - |
| YojIH | - |
| SLC7A11 | - |
| SLC3A2 | - |
| TcyABC | - |
| TcyJKLMN | - |
| TcyP | - |
| TcyR | - |
| CysE | - |
| CysK | - |
| PGDH | - |
| PAST | - |
| PSP | - |
Advanced Research in Dl Cysteine Structural Aspects and Interactions
Crystalline Structures and Phase Transitions
The crystalline structure of DL-cysteine is sensitive to external stimuli, leading to distinct phase transitions. These transitions are often characterized by changes in molecular packing, hydrogen bonding patterns, and the orientation of the sulfhydryl group.
Pressure-Induced Phase Transitions in Crystalline this compound
Applying hydrostatic pressure to this compound crystals can induce significant structural changes, resulting in the formation of new crystalline phases. These transitions are crucial for understanding the material's mechanical and structural properties under extreme conditions.
Spectroscopic Analysis (e.g., Raman Spectroscopy) of Structural Changes
Raman spectroscopy has been instrumental in identifying and characterizing the pressure-induced phase transitions in this compound. Studies have revealed a series of reversible phase transitions occurring at various pressure points. Early research indicated transitions at approximately 0.1, 1.5, 2.0, and 5 GPa, with later investigations refining these observations to include transitions at 0.1 GPa, between 0.85 and 1.55 GPa, and around 6.0 GPa. The lowest pressure-induced transition reported for this compound is as low as 0.1 GPa, marking it as one of the lowest observed for crystalline amino acids. researchgate.netrsc.orgunamur.benih.govrsc.org
These pressure-induced transitions are accompanied by observable changes in the Raman spectra, including shifts in vibrational mode frequencies and band broadening. These spectral alterations are attributed to modifications in molecular vibrations, such as those of the C-C-N bending, S-H stretching, and C-H stretching modes, reflecting the evolving structural framework and intermolecular interactions under pressure. researchgate.netunamur.bedoi.org
Table 3.1.1.1: Pressure-Induced Phase Transitions in this compound
| Transition Pressure (GPa) | Observed Phenomenon / Spectroscopic Evidence | Reference(s) |
| ~0.1 | First pressure-induced transition; formation of this compound-II polymorph | rsc.orgunamur.bersc.org |
| 0.1–0.85 | Changes in hydrogen bond network | rsc.orgunamur.be |
| ~1.5 | Phase transition in this compound-II | rsc.orgrsc.org |
| ~1.55 | Phase transition in this compound-II | rsc.orgunamur.bersc.org |
| ~2.0 | Phase transition; changes in Raman spectra (e.g., S-H stretching) | researchgate.netnih.gov |
| ~5 | Phase transition | researchgate.netnih.gov |
| ~6.0 | Phase transition | researchgate.net |
| ~6.20 | Phase transition in this compound-II | rsc.orgunamur.bersc.org |
Role of Sulfhydryl Group Orientation and Disordering
A key aspect of pressure-induced phase transitions in this compound is the behavior of its sulfhydryl (-SH) group. The mobility and orientation of the -CH2SH side chain play a critical role in the structural rearrangements. Under increasing pressure, this compound crystals undergo transitions that involve changes in the allowed orientations of the sulfhydryl groups, and at higher pressures, the disordering of these groups becomes more pronounced. researchgate.net
The hydrogen bonding network involving the thiol group is significantly affected by pressure. Studies indicate that as pressure increases, there can be a continuous shift of the thiol hydrogen atom between different acceptor sites, such as carboxylate or carbonyl groups, leading to the formation of bifurcated S-H···O hydrogen bonds. nih.gov This dynamic behavior of the sulfhydryl group, including its participation in S-H···S and S-H···O hydrogen bonding motifs, is central to the observed phase transitions. researchgate.netacs.orgwhiterose.ac.uk At ambient conditions, this compound crystals are characterized by disordered thiol groups, as evidenced by polarized Raman spectra, which contrasts with some earlier findings suggesting ordered thiol groups. acs.org
Comparison with L-Cysteine Polymorphism
The pressure-induced phase transition behavior of this compound can be contrasted with that of its enantiomer, L-cysteine. L-cysteine exists in at least two primary polymorphs at ambient conditions: an orthorhombic form and a monoclinic form. doi.orgchemrxiv.orgresearchgate.netnih.govarxiv.org
The orthorhombic L-cysteine polymorph exhibits reversible structural changes within pressure ranges typically cited between 1.1 and 3.6 GPa, with specific transitions noted between 1.8–3.6 GPa and 6.9–7.8 GPa. doi.orgchemrxiv.orgresearchgate.net The monoclinic L-cysteine polymorph undergoes reversible phase transitions at approximately 2.9 and 3.9 GPa with no significant hysteresis. researchgate.net
In comparison, this compound exhibits a more complex series of phase transitions at generally lower pressures, starting as low as 0.1 GPa and extending up to around 6.2 GPa. researchgate.netrsc.orgnih.govrsc.org The nature of these transitions, particularly the involvement of sulfhydryl group orientation and disordering, highlights differences in the packing and intermolecular interactions between the racemic mixture and its chiral counterpart.
Table 3.1.1.3: Approximate Pressure-Induced Phase Transition Ranges for Cysteine Forms
| Compound/Polymorph | Transition Pressure Range (GPa) | Key Characteristics | Reference(s) |
| This compound | ~0.1 – 6.2 | Multiple, often reversible transitions; involves sulfhydryl group orientation changes and disordering. | researchgate.netrsc.orgnih.govrsc.org |
| L-Cysteine (orthorhombic) | ~1.1 – 3.6 | Reversible structural changes; potential for multiple transitions within this range. | researchgate.netdoi.orgchemrxiv.orgresearchgate.net |
| L-Cysteine (monoclinic) | ~2.9, ~3.9 | Reversible transitions; minimal hysteresis observed. | researchgate.net |
Temperature-Induced Phase Transitions and Hysteresis
This compound also undergoes structural transformations upon changes in temperature, particularly on cooling. These temperature-induced transitions are often associated with significant structural strain and hysteresis, indicating a complex energy landscape for the crystalline material.
Intermolecular Hydrogen Bond Distortions
Research utilizing Raman spectroscopy and X-ray diffraction has elucidated the mechanism of temperature-induced phase transitions in this compound, particularly those occurring on cooling. These transitions are characterized by structural strain and a first-order phase transition, which is reversible upon heating but exhibits substantial hysteresis, often exceeding 100 K. The temperature at which the transition occurs is also sensitive to the rate of cooling or heating. acs.orgnih.gov
The phase transition is accompanied by crystal fragmentation, suggesting a significant disruption of the crystal lattice. acs.orgnih.gov Adiabatic calorimetry studies have identified a heat capacity peak around 300 K during heating, interpreted as evidence for this first-order transition, with associated enthalpy and entropy values estimated. acs.orgakjournals.com
A critical factor in these temperature-induced transitions is the distortion of the intermolecular hydrogen bond network and the associated motions of the -CH2SH side chains. acs.orgacs.orgnih.gov On cooling, the crystal structure undergoes changes where, in the low-temperature phase, SH···S hydrogen bonds become more dominant compared to weaker SH···O contacts, a reversal of the situation at ambient temperatures. acs.orgacs.orgnih.gov This process involves a series of intermediate states characterized by altered conformations of the cysteine zwitterions and changes in the intermolecular contacts of the thiol group. acs.orgacs.orgnih.gov Structural strain during cooling can involve molecular rotations, reorientation of the amino group, and rotation of the thiol side chain, leading to a switch in hydrogen bonding coordination from SH···O to SH···S at lower temperatures. acs.orgnih.gov The varying degrees of distortion in the NH···O hydrogen bonds contribute to the rotation of the -CH2SH side chains, thus modulating their interactions. acs.orgnih.gov
Table 3.1.2.1: Temperature-Induced Phase Transition in this compound
| Transition Temperature (K) | Observed Phenomenon / Spectroscopic Evidence | Hysteresis | Crystal Fragmentation | Reference(s) |
| ~240–250 (on cooling) | Phase transition observed by Raman spectroscopy and X-ray diffraction | >100 K | Yes | acs.orgnih.gov |
| ~300 (on heating) | Reverse transformation | >100 K | Yes | acs.orgnih.gov |
| ~70 (on heating) | Extended phase transition (indicated by adiabatic calorimetry) | N/A | N/A | akjournals.com |
Synthetic Methodologies and Derivatives Research
Chemical Synthesis of DL-Cysteine and its Derivatives
Chemical synthesis provides versatile routes to a wide array of cysteine derivatives, allowing for the introduction of various functional groups and structural modifications. These methods are fundamental for creating novel compounds for research and therapeutic applications.
Synthesis of S-Alkyl-DL-Cysteines
The S-alkylation of cysteine is a common strategy to modify the thiol group, leading to the formation of S-alkyl-DL-cysteines. This modification is crucial for various applications, including peptide synthesis and the development of new therapeutic agents. researchgate.netnih.gov The reaction typically involves the nucleophilic attack of the cysteine thiol on an alkyl halide or another suitable electrophile. researchgate.net Methodologies have been developed for the selective S-alkylation of cysteine-containing peptides both in solution and on solid phase. nih.gov
A green chemistry approach for the selective alkylation of cysteine-containing peptides has been developed using alkyl thianthenium salts as the alkylation source in a continuous flow reactor. This method offers mild conditions and avoids the need for light, metal catalysts, or oxidative reagents. rsc.org The process has been shown to be efficient, with short residence times and good to excellent yields for a series of 41 examples of alkylated cysteine-containing peptides. rsc.org
Another approach involves the use of activated molecular sieves as a base to promote the selective S-alkylation of cysteine-containing peptides with glycosyl halides. This method allows for the chemoselective linkage of sugar moieties to the peptide's sulfhydryl group under very mild conditions, with the resulting sugar-peptide conjugates adopting a high degree of stereoselectivity. researchgate.net
| Reagent/Method | Key Features | Application |
| Alkyl thianthenium salts in flow reactor | Green chemistry, mild conditions, no catalysts needed | Selective S-alkylation of peptides |
| Activated molecular sieves with glycosyl halides | Mild conditions, high chemoselectivity and stereoselectivity | Synthesis of glycopeptides |
Synthesis of N-Acetyl-S-substituted Cysteine Derivatives (Mercapturic Acids)
N-Acetyl-S-substituted cysteine derivatives, commonly known as mercapturic acids, are important metabolites in the detoxification of xenobiotics. wikipedia.orgtandfonline.com Their synthesis is of interest for studying metabolic pathways and for use as biomarkers of exposure to certain chemicals. wikipedia.org The general pathway for mercapturic acid formation involves the initial conjugation of an electrophilic compound with glutathione (B108866), catalyzed by glutathione S-transferases. tandfonline.comresearchgate.net This conjugate is then sequentially hydrolyzed to the cysteine S-conjugate, which is subsequently N-acetylated to form the mercapturic acid. tandfonline.com
A synthetic route to N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester has been developed, which involves the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester. nih.gov This method provides a direct chemical pathway to a specific mercapturic acid derivative for analytical purposes. nih.gov Additionally, a series of novel N-acetylcysteine (NAC) derivatives have been synthesized and evaluated for their potential therapeutic activities. nih.gov The direct acetylation of L-cysteine with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid is a fundamental method to produce N-acetylcysteine. uomustansiriyah.edu.iq
| Synthetic Approach | Reactants | Product |
| Biomimetic Pathway | Electrophile + Glutathione -> Cysteine S-conjugate | N-Acetyl-S-substituted cysteine (Mercapturic Acid) |
| Direct Chemical Synthesis | 3-mercaptocoumarin + N-acetyl-3-chloro-D,L-alanine methyl ester | N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester nih.gov |
| Direct Acetylation | L-cysteine + Acetic anhydride | N-acetylcysteine uomustansiriyah.edu.iq |
Synthesis of Cysteine-Based Diketopiperazines
Cysteine-based 2,5-diketopiperazines (DKPs) are cyclic dipeptides with a rigid structure that makes them attractive scaffolds for various applications, including drug delivery and the development of novel materials. researchgate.netroyalsocietypublishing.org The synthesis of cysteine-based DKPs can be challenging due to the high reactivity of the thiol group, which can interfere with the cyclization reaction. researchgate.net
A versatile synthetic route has been reported that circumvents this issue by first protecting the thiol group via a thiol-ene click reaction with commercially available acrylates. royalsocietypublishing.orgnih.govroyalsocietypublishing.org This reaction proceeds with high efficiency under mild conditions. royalsocietypublishing.org The resulting thiol-protected amino acid intermediate then undergoes dimerization to form the DKP with good yield. nih.govroyalsocietypublishing.org This two-step process allows for the successful synthesis and characterization of various cysteine-based DKPs. royalsocietypublishing.org The diastereomers of the resulting DKPs can be separated and have been shown to possess chiroptical properties, with potential applications as chiral probes for metal ion detection. nih.govroyalsocietypublishing.org
| Step | Description | Outcome |
| 1. Thiol Protection | Thiol-ene click reaction of L-cysteine with acrylates. royalsocietypublishing.org | Thiol-protected cysteine derivative. |
| 2. Dimerization | Self-condensation of the thiol-protected amino acid intermediate. royalsocietypublishing.org | Cysteine-based 2,5-diketopiperazine. royalsocietypublishing.org |
Synthesis of o-Carboranyl-DL-Cysteine
The synthesis of boron-containing amino acids, such as o-carboranyl-DL-cysteine, is of significant interest for applications in boron neutron capture therapy (BNCT) for cancer. mdpi.com A two-step synthesis has been developed based on the sulfa-Michael addition reaction. mdpi.com This method utilizes the trimethylammonium salt of 1-mercapto-o-carborane and methyl 2-acetamidoacrylate as starting materials. mdpi.com
To prevent the degradation of the o-carborane (B102288) cage, a "free of base" method was developed, which is carried out under mild conditions in a two-phase system of immiscible solvents (toluene-H₂O). mdpi.com This approach has also been successfully applied to synthesize deuterium-labeled o-carboranyl-DL-cysteine at the α-position of the amino acid by using D₂O, which can be valuable for metabolic studies. mdpi.com
| Reaction | Key Feature | Application |
| Sulfa-Michael Addition | "Free of base" method in a two-phase solvent system to protect the carborane cage. mdpi.com | Synthesis of o-carboranyl-DL-cysteine for potential use in BNCT. mdpi.com |
Enzymatic and Biotechnological Production of Cysteine
Enzymatic and biotechnological methods for cysteine production are attractive alternatives to traditional extraction from protein hydrolysates, offering improved sustainability and the potential for stereospecific synthesis. nih.govencyclopedia.pub These methods often utilize whole-cell biocatalysts or isolated enzymes to perform specific chemical transformations.
Asymmetric Hydrolysis of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-Cysteine
A well-established and industrialized enzymatic process for the production of L-cysteine involves the asymmetric hydrolysis of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). nih.govencyclopedia.pub DL-ATC is a chemically synthesized intermediate. semanticscholar.org This biocatalytic conversion is typically carried out using microorganisms, particularly from the genus Pseudomonas. encyclopedia.pubsemanticscholar.orgnih.gov
The enzymatic pathway involves a three-step process:
Racemization: An ATC racemase converts D-ATC to L-ATC, allowing for the theoretical complete conversion of the racemic starting material to the desired L-enantiomer. encyclopedia.pubsemanticscholar.org
Ring-Opening: An L-ATC hydrolase catalyzes the ring-opening of L-ATC to produce an intermediate, N-carbamoyl-L-cysteine (L-NCC). encyclopedia.pubsemanticscholar.org
Hydrolysis: Finally, an S-carbamoyl-L-cysteine hydrolase hydrolyzes L-NCC to yield L-cysteine, carbon dioxide, and ammonia (B1221849). encyclopedia.pubsemanticscholar.orgnih.gov
This enzymatic process is highly specific, producing only the L-isomer of cysteine. mbl.or.kr Research has focused on optimizing the conditions for enzyme production and the enzymatic reaction itself. For instance, the enzyme system in Pseudomonas thiazolinophilum is inducible and intracellular. oup.com The addition of manganese ions has been shown to enhance the production of L-cysteine significantly. mbl.or.kroup.com However, the process can be subject to feedback inhibition by the L-cysteine product. mbl.or.kr To overcome this, as well as the enzymatic degradation of L-cysteine by co-existing enzymes, inhibitors such as hydroxylamine (B1172632) can be added to the reaction mixture to achieve a quantitative yield. mbl.or.kroup.com
| Enzyme | Function | Substrate | Product |
| ATC racemase | Racemization | D-2-amino-Δ²-thiazoline-4-carboxylic acid (D-ATC) | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) encyclopedia.pubsemanticscholar.org |
| L-ATC hydrolase | Ring-opening hydrolysis | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) | N-carbamoyl-L-cysteine (L-NCC) encyclopedia.pubsemanticscholar.org |
| S-carbamoyl-L-cysteine hydrolase | Hydrolysis | N-carbamoyl-L-cysteine (L-NCC) | L-Cysteine encyclopedia.pubsemanticscholar.org |
Role of ATC Racemase, L-ATC Hydrolase, and S-Carbamoyl-L-Cysteine Hydrolase
A significant enzymatic method for L-cysteine synthesis involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). encyclopedia.pubmdpi.com This biocatalytic process is a three-step enzymatic cascade. encyclopedia.pubnih.gov The process begins with the conversion of D-ATC to L-ATC, a reaction catalyzed by ATC racemase. Following this, L-ATC hydrolase facilitates the ring-opening of L-ATC to produce N-carbamoyl-L-cysteine (L-NCC). encyclopedia.pubnih.gov In the final step, S-carbamoyl-L-cysteine hydrolase hydrolyzes L-NCC to yield L-cysteine. encyclopedia.pubmdpi.com The genes responsible for the latter two enzymes, atcB (L-ATC hydrolase) and atcC (S-carbamoyl-L-cysteine hydrolase), have been identified in Pseudomonas sp. encyclopedia.pubnih.gov
| Enzyme | Role in DL-ATC to L-Cysteine Conversion |
| ATC Racemase | Catalyzes the conversion of D-ATC to L-ATC. encyclopedia.pub |
| L-ATC Hydrolase | Mediates the ring-opening of L-ATC to form N-carbamoyl-L-cysteine (L-NCC). encyclopedia.pubnih.gov |
| S-Carbamoyl-L-Cysteine Hydrolase | Hydrolyzes L-NCC to produce the final product, L-cysteine. encyclopedia.pubmdpi.com |
Microbial Fermentation (e.g., E. coli, Corynebacterium glutamicum, Pseudomonas)
Microbial fermentation presents a promising alternative to traditional chemical synthesis and enzymatic conversion for L-cysteine production. mdpi.com Several microorganisms, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas species, have been engineered for this purpose. mdpi.comnih.govnih.gov E. coli is a favored host due to its rapid growth and well-established genetic engineering tools. mdpi.comnih.gov Corynebacterium glutamicum is also a significant industrial microorganism, valued for its non-pathogenic nature and established fermentation technology. mdpi.comtandfonline.com Pseudomonas species are notably utilized in the enzymatic conversion of DL-ATC to L-cysteine. encyclopedia.pubnih.govsemanticscholar.org The development of recombinant strains of these bacteria has enabled the production of L-cysteine from renewable resources like glucose. kyowa-usa.com
| Microorganism | Relevance in Cysteine Production | Key Characteristics |
| Escherichia coli | Widely used for fermentative L-cysteine production. mdpi.comnih.gov | Rapid growth rate and amenability to genetic engineering. mdpi.com |
| Corynebacterium glutamicum | Engineered for L-cysteine production. mdpi.comnih.gov | Non-pathogenic, with well-developed fermentation technology. mdpi.comtandfonline.com |
| Pseudomonas | Used in the enzymatic conversion of DL-ATC to L-cysteine. encyclopedia.pubnih.gov | Capable of producing the necessary enzymes for the conversion pathway. encyclopedia.pubnih.gov |
Metabolic Engineering Strategies for Enhanced Cysteine Production
To improve the efficiency of microbial L-cysteine production, various metabolic engineering strategies have been employed. These strategies aim to overcome the challenges posed by the toxicity of L-cysteine to host cells and the complex regulation of its biosynthetic pathway. mdpi.comnih.gov
A key regulatory point in the L-cysteine biosynthesis pathway is the feedback inhibition of the enzyme serine acetyltransferase (SAT), encoded by the cysE gene, by L-cysteine itself. nih.govnih.govoup.com To circumvent this, researchers have developed mutant versions of the cysE gene that encode for SAT enzymes that are insensitive to this feedback inhibition. nih.govnih.gov The expression of these altered genes in microorganisms like E. coli and Corynebacterium glutamicum has been shown to significantly increase the production of L-cysteine. nih.govoup.comnih.gov For instance, replacing a specific amino acid (methionine at position 256) in the E. coli SAT enzyme has been effective in creating a feedback-insensitive variant. mdpi.com Similarly, introducing a mutated cysE gene in C. glutamicum has led to enhanced L-cysteine production. nih.gov
| Exporter Gene/Protein | Host Organism | Effect of Overexpression |
| YdeD, YfiK | Escherichia coli | Increased L-cysteine export and production. nih.gov |
| bcr | Escherichia coli | Promotes L-cysteine export and overproduction. nih.govnih.gov |
| NCgl2566, NCgl0580 | Corynebacterium glutamicum | Enhanced L-cysteine production. tandfonline.comtandfonline.com |
The biosynthesis of L-cysteine requires both a carbon backbone and a sulfur source. acs.org Metabolic engineering efforts have explored the use of alternative and more efficient sources for these elements. For the carbon skeleton, strategies often focus on optimizing the pathways leading to the precursor O-acetyl-L-serine (OAS) from glucose. acs.org Regarding the sulfur source, while sulfate (B86663) is commonly used, the assimilation of thiosulfate (B1220275) has been shown to be a more energy-efficient pathway. nih.gov Enhancing the thiosulfate utilization pathways has demonstrated superior performance in increasing the L-cysteine titer in engineered E. coli strains. nih.govacs.org In C. glutamicum, the use of thiosulfate as a sulfur source has also been a successful strategy to boost L-cysteine biosynthesis. nih.gov
In Vitro Metabolic Engineering for Cysteine Production
An emerging approach to L-cysteine synthesis is in vitro metabolic engineering. This cell-free system utilizes a cascade of purified or semi-purified enzymes to produce the target compound. mdpi.comresearchgate.net A key advantage of this method is the elimination of the living cell, thereby bypassing the issue of product toxicity that often limits fermentation-based production. nih.govmdpi.com A notable study developed an in vitro L-cysteine production method using a combination of 11 thermophilic enzymes, which successfully produced 28.2 mM of L-cysteine from 20 mM of glucose, achieving a molar yield of 70.5%. nih.gov This yield surpassed what was currently achievable through fermentation. mdpi.com The system was further optimized by redesigning the pathway to maintain redox balance and prevent the formation of inhibitory byproducts like hydrogen peroxide. nih.gov
Analytical and Quantification Methods for Cysteine
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is one of the most widely used methods for the analysis of cysteine and its related compounds, such as its oxidized dimer, cystine.
Several HPLC methods have been developed for cysteine analysis. One common approach involves the use of mixed-mode columns, such as the Primesep 100, which can retain and separate both cysteine and cystine. sielc.com The separation is typically achieved using a mobile phase consisting of a mixture of water, acetonitrile (B52724) (MeCN), and an acid like sulfuric acid (H₂SO₄). sielc.com Detection is often carried out using a UV detector at a wavelength of 200 nm, which provides high resolution and symmetrical peaks for accurate quantification. sielc.com
For the analysis of cysteine and its derivative cysteinylglycine (B43971) in biological fluids like plasma and urine, a method involving derivatization has been developed. akjournals.com This process includes the reduction of disulfide bonds followed by derivatization with a reagent such as 2-chloro-1-methylquinolinium tetrafluoroborate. The resulting derivatives can be separated on a C18 column and detected by UV at 355 nm. akjournals.com
Table 1: HPLC Methods for Cysteine Analysis
| Analytical Method | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Mixed-Mode HPLC | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com | Water/Acetonitrile (80/20) with 0.1% Sulfuric Acid sielc.com | UV at 200 nm sielc.com | Analysis of Cysteine and Cystine sielc.com |
| HPLC with Derivatization | Aeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm) akjournals.com | Water (90%) and Ethanol (10%) akjournals.com | UV at 355 nm akjournals.com | Determination of Cysteine and Cysteinylglycine in plasma and urine akjournals.com |
| ZIC-HILIC | SeQuant® ZIC-HILIC (100 x 4.6 mm, 5 µm) sigmaaldrich.com | Acetonitrile/Ammonium (B1175870) acetate (B1210297) (80:20) sigmaaldrich.com | UV at 220 nm sigmaaldrich.com | Analysis of L-Cysteine sigmaaldrich.com |
The enantiomers of cysteine, D-cysteine and L-cysteine, can have different biological functions. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provides a highly sensitive and selective method for their separation and quantification.
A chiral LC-MS method has been developed for the rapid determination of cysteine enantiomers using a Chiralpak® ZWIX(+) chiral stationary phase. nih.gov This method utilizes a polar ionic elution with a mobile phase of methanol, acetonitrile, and water, containing formic acid and ammonium formate. nih.gov To improve chromatographic behavior and detection sensitivity, cysteine is labeled with the AccQ-Tag reagent. nih.gov This method has been validated according to FDA guidelines and successfully applied to the analysis of cysteine enantiomers in biological samples. nih.govresearchgate.net
The validation of this chiral UHPLC-MS method demonstrated good linearity over specific concentration ranges for both D- and L-cysteine. nih.gov The limits of detection (LOD) and quantification (LOQ) were established, indicating the high sensitivity of the method. nih.gov
Table 2: Validation Parameters for Chiral UHPLC-MS Analysis of Cysteine Enantiomers nih.gov
| Parameter | D-Cysteine | L-Cysteine |
|---|---|---|
| Linearity Range | 0.05-0.50 mg/L | 0.11-0.56 mg/L |
| Limit of Detection (LOD) | 0.02 mg/L | 0.04 mg/L |
| Limit of Quantification (LOQ) | 0.05 mg/L | 0.11 mg/L |
| Repeatability and Intermediate Precision | < 4.0% | < 4.0% |
| Trueness | 95.6% to 100.2% | 95.6% to 100.2% |
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. In this technique, a sample is vaporized and injected into the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. libretexts.org The column itself contains a liquid or solid stationary phase. As the sample passes through the column, different compounds interact with the stationary phase at different rates, causing them to separate. libretexts.org
Mercapturic acids are N-acetylcysteine conjugates that are formed during the metabolism of various toxic compounds. nih.gov The determination of specific mercapturic acids in urine can serve as a biomarker of exposure to their parent compounds. While liquid chromatography is more commonly cited for mercapturate analysis, GC can also be employed, particularly for more volatile derivatives. The analysis of mercapturic acids by GC would typically require a derivatization step to increase their volatility, allowing them to be vaporized and passed through the GC column. youtube.com
Spectroscopic Methods
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a powerful tool for determining the structure and composition of molecules.
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the interaction of light with the chemical bonds within a material.
This technique has been effectively used to study the crystalline structure of L-cysteine. vub.be The Raman spectra of the monoclinic and orthorhombic polymorphs of L-cysteine show distinct differences, reflecting variations in their molecular conformations and intermolecular hydrogen bonds. researchgate.net Studies have also utilized Raman spectroscopy to investigate the structural properties of orthorhombic L-cysteine under high pressure, revealing pressure-induced phase transitions. doi.org For instance, changes in the intensity of the mode centered at 825 cm⁻¹, assigned to the wagging of CO₂, are indicative of these structural changes under pressure. doi.org
Table 3: Selected Raman Bands for Crystalline L-cysteine
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~825 | Wagging of CO₂ | doi.org |
| 250-280 | Rocking of CCC | doi.org |
| ~470 | S-S bond (in L-cystine) | vub.be |
| 2407-2542 | S-H group stretching | vub.be |
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile and rapid technique for analyzing the chemical composition of samples. nih.gov It works by measuring the absorption of infrared radiation by a sample, which provides a molecular fingerprint. nih.gov
ATR-FTIR has been used to differentiate between L-cysteine derived from various sources, such as pig bristles, human hair, and poultry feathers. iium.edu.my By analyzing the transmittance spectra, this method, combined with principal component analysis (PCA), can successfully distinguish between these sources. researchgate.net The presence of characteristic amide I and amide II bands in the spectra helps in identifying the proteinaceous origin of the L-cysteine. researchgate.net The S-H stretching vibration, typically observed around 2549 cm⁻¹, is a key feature in the FTIR spectrum of cysteine. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like cysteine. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. In the context of cysteine analysis, CD spectroscopy is particularly useful for enantioselective sensing and for studying the interactions between cysteine and other materials, such as nanoparticles.
When cysteine interacts with plasmonic gold nanorods, it can induce strong CD signals in the visible light region (500–850 nm). acs.orgacs.org This phenomenon is attributed to the chiral current induced within the gold nanorods by the adsorbed cysteine molecules. acs.orgacs.org The intensity of the CD signal shows a linear relationship with the concentration of cysteine, allowing for its quantification. acs.orgacs.org For instance, a positive CD maximum is observed for L-cysteine, while the opposite CD response is seen for D-cysteine, enabling the determination of the absolute configuration of the amino acid. acs.orgacs.org The pH of the solution significantly influences the CD response, with the maximum signal for L-cysteine and gold nanorod mixtures observed at a pH of 5.07, which is close to the isoelectric point of cysteine (5.02). acs.org At this pH, electrostatic interactions facilitate an end-to-end self-assembly of the nanorods, enhancing the CD intensity. acs.org
Theoretical investigations into the chiroptical properties of cysteine-capped silver nanoclusters have further elucidated the influence of structural configuration on the CD spectra. ingentaconnect.com The electronic circular dichroism (ECD) spectra of these complexes are sensitive to how the cysteine is connected to the nanocluster. ingentaconnect.com
Table 1: Chiroptical Sensing of Cysteine Enantiomers using Gold Nanorods
| Enantiomer | Observed CD Response | Wavelength Range (nm) |
|---|---|---|
| L-Cysteine | Positive CD Maximum | 500-850 |
| D-Cysteine | Negative CD Maximum | 500-850 |
Mass Spectrometry Coupled Techniques
Mass spectrometry (MS) has become an indispensable tool for the structural and physicochemical characterization of cysteine and its modifications within proteins. nih.gov Due to its high sensitivity and specificity, MS, particularly when coupled with separation techniques like liquid chromatography (LC-MS), enables the precise identification and quantification of various cysteine states, including free thiols, disulfide bonds, and other post-translational modifications. nih.govmtoz-biolabs.com
The general workflow for cysteine modification analysis by mass spectrometry involves several key steps: sample preparation, chemical labeling, mass spectrometry detection, and data analysis. mtoz-biolabs.com During sample preparation, proteins are extracted, and the modification states of cysteine residues are controlled using reducing or oxidizing agents. mtoz-biolabs.com Chemical labeling reagents are often employed to selectively modify the thiol groups of cysteine, which enhances their detection sensitivity and accuracy during MS analysis. mtoz-biolabs.com Following separation by liquid chromatography, tandem mass spectrometry (MS/MS) is used to identify the characteristic peptides that contain the modified cysteine residues. mtoz-biolabs.com
Various ionization techniques can be utilized in the mass spectrometric analysis of cysteine. Electrospray ionization (ESI) is a soft ionization method that is particularly well-suited for analyzing large biomolecules like proteins and peptides, and it has become one of the most informative techniques for identifying the redox state of cysteine and its coordination with metal ions. nih.gov Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another common approach. nih.govacs.org
Stable Isotope-Labeled Sulfhydryl-Specific Reagents
Stable isotope labeling is a powerful strategy in mass spectrometry for the accurate quantification of cysteine residues. This approach involves the use of reagents that are chemically identical but differ in their isotopic composition, allowing for the differential labeling of cysteine populations in different samples or states.
One widely used technique is the isotope-coded affinity tag (ICAT) method. nih.gov The ICAT reagent consists of three parts: a thiol-reactive group (such as iodoacetamide), a linker that is either "light" (containing isotopes like ¹²C) or "heavy" (containing stable isotopes like ¹³C), and a biotin (B1667282) tag for affinity purification. nih.gov In a typical experiment to compare two samples, one is labeled with the light reagent and the other with the heavy reagent. The samples are then combined, digested, and analyzed by mass spectrometry. The relative abundance of a particular cysteine-containing peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrum. nih.gov
Another approach involves the differential labeling of free sulfhydryls and cysteines involved in disulfide bonds using isotopically distinct N-ethylmaleimide (NEM) reagents, such as d₀-NEM and d₅-NEM. tandfonline.com Free sulfhydryls are first labeled with one isotopic version of NEM, and then the disulfide bonds are reduced and the newly exposed thiols are labeled with the other isotopic version. This allows for the quantification of the abundance of free sulfhydryls at individual cysteine sites down to low percentages. tandfonline.com
These stable isotope-labeling strategies, coupled with LC-MS/MS analysis, provide a robust platform for both relative and absolute quantification of cysteine modifications, offering deep insights into cellular redox states and protein function. nih.govnih.gov
Other Quantification Approaches
Flow Injection Spectrophotometry
Flow injection analysis (FIA) is a versatile and automated technique that can be coupled with spectrophotometric or spectrofluorometric detection for the rapid and efficient quantification of cysteine and its derivatives. mdpi.comresearchgate.netpreprints.org These methods are advantageous due to their high sample throughput, low consumption of reagents and samples, and simplicity. mdpi.compreprints.org
One FIA spectrophotometric method for the determination of N-acetyl-L-cysteine (NAC) is based on a redox reaction where NAC reduces a complex of Cu(II) and bathocuproine disulfonate (BCS) to an orange-colored [Cu(BCS)₂]³⁻ complex, which is measured at a maximum absorbance of 483 nm. preprints.org This method demonstrates linearity over a concentration range of 3.0 × 10⁻⁷ to 3.0 × 10⁻⁵ mol L⁻¹. preprints.org Another method for NAC determination involves its reaction with Pd(II) ions, forming a complex that can be quantified spectrophotometrically. mdpi.com This approach is suitable for NAC concentrations ranging from 1.0 × 10⁻⁵ mol L⁻¹ to 6.0 × 10⁻⁵ mol L⁻¹, with a detection limit of 5.84 × 10⁻⁶ mol L⁻¹. mdpi.com
For the determination of cysteine, a flow-injection spectrophotometric procedure has been developed based on the formation of a reduced phosphomolybdic complex when the sample solution is mixed with a solution of ammonium 18-molybdophosphate. researchgate.net This method has a detection limit of 3 × 10⁻⁶ M and a high throughput of 240 determinations per hour. researchgate.net
Spectrofluorometric detection can also be coupled with FIA for the simultaneous determination of cysteine and cystine. scielo.br One such method is based on the reduction of Tl(III) by cysteine, which produces a fluorescent TlCl₃²⁻ species. scielo.brnih.gov By using a Cd reduction column to convert cystine to cysteine in one stream of a two-stream system, the concentrations of both analytes can be determined from the difference in fluorescence signals. scielo.br This method allows for the determination of cysteine and cystine in the micromolar concentration range. scielo.br
Table 2: Comparison of Flow Injection Analysis Methods for Cysteine and Derivatives
| Analyte | Reagent(s) | Detection Method | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) |
|---|---|---|---|---|
| N-acetyl-L-cysteine | Cu(II)-bathocuproine disulfonate | Spectrophotometry | 3.0 × 10⁻⁷ – 3.0 × 10⁻⁵ | Not Specified |
| N-acetyl-L-cysteine | Palladium(II) | Spectrophotometry | 1.0 × 10⁻⁵ – 6.0 × 10⁻⁵ | 5.84 × 10⁻⁶ |
| Cysteine | Ammonium 18-molybdophosphate | Spectrophotometry | Not Specified | 3 × 10⁻⁶ |
| Cysteine | Thallium(III) | Spectrofluorometry | 2.0 × 10⁻⁷ – 8.0 × 10⁻⁶ | Not Specified |
| Cystine | Thallium(III) / Cd reduction | Spectrofluorometry | 1.0 × 10⁻⁷ – 5.5 × 10⁻⁶ | Not Specified |
General Sulfhydryl Quantification Methods
A common and well-established method for the quantification of total free sulfhydryl groups in a solution is the use of Ellman's reagent, which is 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. nih.govbmglabtech.com This spectrophotometric assay is valued for its simplicity and speed. longdom.org
The principle of the assay is based on the reaction of DTNB with a free thiol group (R-SH), which cleaves the disulfide bond in DTNB to produce one molecule of 2-nitro-5-thiobenzoic acid (TNB) and a mixed disulfide. nih.gov The TNB anion has a distinct yellow color and a high molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0. bmglabtech.comaip.org The increase in absorbance at this wavelength is directly proportional to the concentration of sulfhydryl groups in the sample.
The concentration of sulfhydryl groups can be determined by either using the molar extinction coefficient of TNB with the Beer-Lambert law or by generating a standard curve with a known sulfhydryl-containing compound, such as cysteine. bmglabtech.comlongdom.org While electrochemical and fluorimetric assays may offer higher precision and sensitivity, the Ellman's assay remains a popular choice for routine quantification of sulfhydryls due to its ease of use. longdom.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for DL-Cysteine hydrochloride, and how can purity be ensured during production?
- Methodology : this compound hydrochloride is synthesized via a one-step reaction involving sodium hydroxide, salicylaldehyde, and water as a solvent. Purity is validated through rigorous testing, including solution clarity (colorless and transparent), sulfate content (≤0.029%), and heavy metal limits (≤20 ppm) as per pharmacopeial standards . For anhydrous forms, drying protocols must maintain residual moisture within 8–11% to prevent hydrate formation .
Q. How can researchers distinguish between this compound enantiomers and assess their biochemical inertness?
- Methodology : Use chiral chromatography (e.g., UHPLC with a chiral stationary phase) coupled with HRMS to separate and identify D- and L-enantiomers. Confirm inertness via bioactivity assays; for example, (RS)-Carbocisteine (a derivative) shows no inhibitory effects, confirming the inactivity of the DL-form in specific biochemical pathways .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices like saliva or urine?
- Methodology : Derivatize this compound with isotope-labeled reagents (e.g., d4-NEM) followed by UHPLC-Q-Orbitrap HRMS analysis. This method achieves simultaneous detection of this compound, DL-Homocysteine, and glutathione with high sensitivity (LOD: 0.1 nM) and resolves matrix interference in oxidative stress studies .
Advanced Research Questions
Q. How does this compound function as a depressant in sphalerite-galena flotation separation, and what is its adsorption mechanism?
- Methodology : In mineral processing, this compound selectively adsorbs onto sphalerite (ZnS) surfaces via thiol-Zn interactions, confirmed by XPS shifts in Zn 2p3/2 binding energy (−0.21 eV). Competitive adsorption experiments with galena (PbS) show minimal binding, enabling efficient Pb-Zn separation .
Q. What experimental protocols validate this compound’s role in modulating oxidative stress biomarkers?
- Methodology : Administer this compound to in vitro models (e.g., endothelial cells) and quantify ROS scavenging using fluorometric assays (e.g., DCFH-DA). Correlate results with glutathione redox ratios (GSH/GSSG) measured via LC-MS/MS to assess antioxidant efficacy .
Q. How do hydration states (anhydrous vs. monohydrate) of this compound hydrochloride affect its reactivity in peptide synthesis?
- Methodology : Compare reaction kinetics in peptide coupling (e.g., Fmoc solid-phase synthesis) using anhydrous (CAS 10318-18-0) vs. monohydrate (CAS 96998-61-7) forms. Monitor side reactions (e.g., disulfide bridging) via MALDI-TOF MS and optimize water content to minimize byproducts .
Q. What are the contradictions in reported bioactivity of this compound derivatives, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
